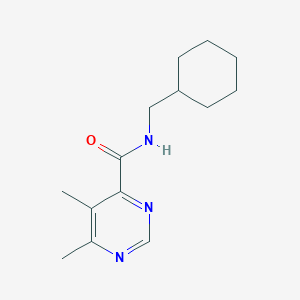
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CXM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CXM is a pyrimidine derivative that has been shown to possess unique biochemical and physiological properties, making it a valuable tool in various research fields.
Mécanisme D'action
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, resulting in a downstream effect on various cellular processes.
Biochemical and Physiological Effects:
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on CK2, N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory and anti-viral properties, making it a potentially valuable tool in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide for lab experiments is its high level of selectivity for CK2. This allows researchers to study the specific role of CK2 in various cellular processes without the confounding effects of other protein kinases. However, one limitation of N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are numerous future directions for research on N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential avenue is the development of more potent and selective CK2 inhibitors based on the structure of N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide. Additionally, N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide could be further studied for its potential applications in the treatment of cancer and other diseases. Finally, N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide could be used as a tool to study the role of CK2 in various physiological processes, including cell differentiation and development.
Méthodes De Synthèse
The synthesis of N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 5,6-dimethyl-2-(methylthio)pyrimidin-4-amine with cyclohexylmethylchloroformate in the presence of a base. The resulting N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide is then purified through recrystallization to achieve a high level of purity.
Applications De Recherche Scientifique
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has been widely used in scientific research due to its ability to selectively inhibit the activity of the protein kinase CK2. This protein kinase is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to be a potent inhibitor of CK2, making it a valuable tool for studying the role of this protein kinase in various cellular processes.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-11(2)16-9-17-13(10)14(18)15-8-12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHPYGUZZYVTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)
![3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B2491883.png)
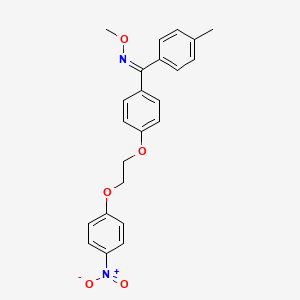
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2491887.png)

![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)
![methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2491894.png)
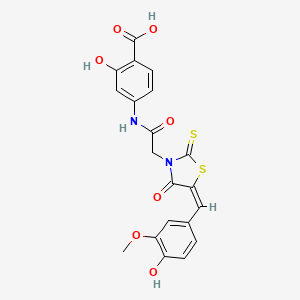
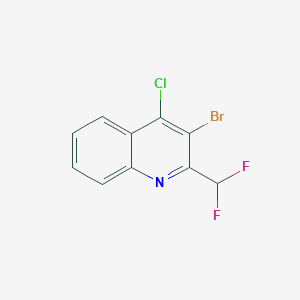
![(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491897.png)
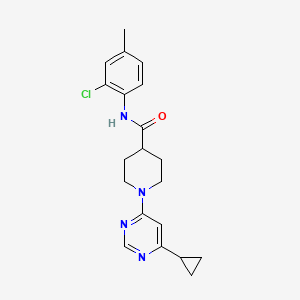
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)
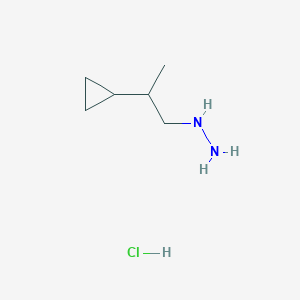
![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)